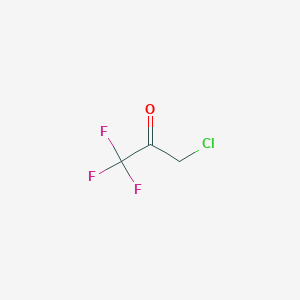

1-Chloro-3,3,3-trifluoroacetone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF3O/c4-1-2(8)3(5,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONJVQFMOZAXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378738 | |

| Record name | 1-CHLORO-3,3,3-TRIFLUOROACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-37-8 | |

| Record name | 1-CHLORO-3,3,3-TRIFLUOROACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-1,1,1-trifluoroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-Chloro-3,3,3-trifluoroacetone

An In-depth Technical Guide to 1-Chloro-3,3,3-trifluoroacetone for Researchers and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

This compound (CAS No. 431-37-8) is a halogenated ketone of significant interest in synthetic chemistry. Its unique molecular architecture, featuring a highly electrophilic carbonyl group flanked by a trifluoromethyl group and a chloromethyl group, renders it a versatile building block for introducing the valuable trifluoromethyl moiety into complex molecules. This guide provides a comprehensive overview of its physicochemical properties, spectral characteristics, synthesis, reactivity, and applications, with a focus on its utility in the development of pharmaceuticals and agrochemicals. Safety protocols for handling and disposal are also detailed to ensure its responsible use in a laboratory setting.

Compound Identification and Core Physicochemical Properties

This compound, also known by its IUPAC name 3-chloro-1,1,1-trifluoropropan-2-one, is a colorless liquid at room temperature.[1] The presence of both chlorine and fluorine imparts unique properties to the molecule, influencing its reactivity, boiling point, and density. The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Key Identifiers and Properties

All quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| IUPAC Name | 3-chloro-1,1,1-trifluoropropan-2-one | [2] |

| CAS Number | 431-37-8 | [1][3] |

| Molecular Formula | C₃H₂ClF₃O | [3][4] |

| Molecular Weight | 146.50 g/mol | [3][4] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 71-72 °C | [1][5] |

| Density | 1.45 g/cm³ | [1][5] |

| Refractive Index (n²⁰/D) | 1.3445 | [1] |

| Flash Point | 50 °C (122 °F) | [1] |

| InChI Key | OONJVQFMOZAXOI-UHFFFAOYSA-N | [2] |

Solubility Profile

While specific quantitative solubility data is not extensively published, the molecular structure allows for expert-based predictions.

-

Water: Expected to be sparingly soluble due to its polar ketone functionality, but its halogenated hydrocarbon character limits extensive hydrogen bonding.

-

Organic Solvents: Expected to be miscible with a wide range of common organic solvents, including ethers (diethyl ether, THF), ketones (acetone), chlorinated solvents (dichloromethane, chloroform), and aromatic hydrocarbons (toluene).

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Although a complete set of publicly available spectra is scarce, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a very strong carbonyl (C=O) stretching absorption. Due to the powerful inductive electron-withdrawing effect of both the adjacent trifluoromethyl (-CF₃) and chloromethyl (-CH₂Cl) groups, this C=O bond is strengthened and its stretching frequency is shifted to a significantly higher wavenumber.

-

C=O Stretch: Expected in the range of 1760-1780 cm⁻¹ . This is higher than that of a simple aliphatic ketone (typically 1715 cm⁻¹).

-

C-F Stretches: Strong, multiple absorptions are expected in the region of 1100-1300 cm⁻¹ .

-

C-Cl Stretch: A medium to strong absorption is expected around 700-800 cm⁻¹ .

-

C-H Stretches: Weak to medium absorptions from the -CH₂- group are expected just below 3000 cm⁻¹.

An FTIR spectrum is noted as available in the SpectraBase database.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation.

-

¹H NMR: A single resonance is expected.

-

Signal: A singlet (s).

-

Expected Chemical Shift (δ): Approximately 4.3-4.5 ppm . The protons of the chloromethyl group (-CH₂Cl) are deshielded by the adjacent chlorine atom and the highly electron-negative trifluoroacetyl group.

-

-

¹³C NMR: Three distinct carbon signals are expected.

-

C=O (Carbonyl): Expected around 188-192 ppm . The signal will appear as a quartet (q) due to coupling with the three fluorine atoms (JCF ≈ 35 Hz).

-

-CF₃ (Trifluoromethyl): Expected around 115-118 ppm . This signal will also be a quartet (q) with a large one-bond coupling constant (¹JCF ≈ 290 Hz).

-

-CH₂Cl (Chloromethyl): Expected around 46-50 ppm .

-

-

¹⁹F NMR: A single resonance is expected, which is highly characteristic.

-

Signal: A singlet (s).

-

Expected Chemical Shift (δ): Approximately -76 to -78 ppm (relative to CFCl₃ at 0 ppm). This range is characteristic for trifluoromethyl ketones.[6]

-

Synthesis and Application in Heterocyclic Chemistry

This compound is a synthetic intermediate, not a naturally occurring compound. Its preparation is a key step for its subsequent use as a building block.

General Synthetic Approach

The compound is typically prepared through the halogen exchange (fluorination) of more readily available polychlorinated precursors. For instance, it can be synthesized via the catalytic fluorination of 1,1,1,3-tetrachloroacetone. This method is advantageous for industrial-scale production.

Application Protocol: Hantzsch Thiazole Synthesis

A primary application of this compound is in the construction of trifluoromethyl-substituted heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals.[7] Its bifunctional nature (an electrophilic carbonyl and a displaceable chlorine) makes it an ideal substrate for condensation reactions with dinucleophiles. A prime example is the Hantzsch synthesis of 2-amino-4-(trifluoromethyl)thiazole.

This protocol describes a representative procedure based on the known reactivity of α-haloketones with thiourea.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (1.0 equivalent) and a suitable solvent such as ethanol or isopropanol.

-

Reagent Addition: Add this compound (1.0 equivalent) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 2-4 hours.

-

Workup: After cooling to room temperature, neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-4-(trifluoromethyl)thiazole.

The choice of a protic solvent like ethanol facilitates the dissolution of the reactants and the stabilization of the charged intermediates. The initial step is a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbonyl carbon of the ketone. This is followed by an intramolecular cyclization where a nitrogen atom displaces the chloride, forming the thiazole ring. The final step is a dehydration to yield the aromatic heterocycle. Heating is necessary to overcome the activation energy for the cyclization and dehydration steps.

Caption: Workflow for the Hantzsch synthesis of a trifluoromethyl-thiazole.

Safety, Handling, and Disposal

As a reactive and halogenated compound, this compound requires careful handling to mitigate risks.

Hazard Summary

-

Flammability: Flammable liquid and vapor.[2]

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Irritation: Causes skin and serious eye irritation.[2]

Handling and Storage Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton).

-

Body Protection: Wear a flame-retardant lab coat.

-

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames. Recommended storage is at 2-8 °C.[1][5]

Disposal Protocol

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Waste Classification: This material is considered hazardous waste.

-

Collection: Collect all waste containing this compound in a designated, properly labeled, sealed container for hazardous chemical waste.

-

Disposal Route: Do not dispose of down the drain. The waste must be handled by a licensed professional waste disposal service, typically via incineration.

Caption: Decision workflow for the proper disposal of chemical waste.

References

- 1. This compound | 431-37-8 [chemicalbook.com]

- 2. This compound | C3H2ClF3O | CID 2773837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound CAS#: 431-37-8 [m.chemicalbook.com]

- 6. 431-37-8 | this compound - Moldb [moldb.com]

- 7. This compound [myskinrecipes.com]

The Trifluoromethyl Synthon: A Technical Guide to 1-Chloro-3,3,3-trifluoroacetone (CAS 431-37-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking Trifluoromethyl Chemistry

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug discovery and agrochemical design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and bioavailability. 1-Chloro-3,3,3-trifluoroacetone (CAS 431-37-8) emerges as a pivotal building block in this endeavor, offering a unique combination of reactive sites that empower chemists to forge complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and safe handling, designed to serve as a comprehensive resource for the discerning scientist.

Section 1: Core Molecular Profile

This compound, with the IUPAC name 3-chloro-1,1,1-trifluoropropan-2-one, is a colorless liquid possessing a distinct chemical reactivity profile stemming from its trifluoromethyl group and an α-chloro substituent adjacent to a carbonyl.[1][2] This unique structural arrangement makes it a versatile intermediate for introducing the trifluoromethyl moiety into a wide range of organic compounds.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in synthesis. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 431-37-8 | [2] |

| Molecular Formula | C₃H₂ClF₃O | [3] |

| Molecular Weight | 146.5 g/mol | [3] |

| Boiling Point | 71-72 °C | [3] |

| Density | 1.45 g/cm³ | [3] |

| Refractive Index | 1.3445 | [3] |

| Flash Point | 50 °C | [3] |

| Appearance | Colorless Liquid | [1] |

Spectroscopic Data Interpretation:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching frequency, typically observed in the region of 1750-1770 cm⁻¹. The presence of the C-F bonds will also give rise to strong absorptions in the fingerprint region, usually between 1000 and 1400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A singlet is expected for the two protons of the chloromethyl group (-CH₂Cl). The chemical shift of this peak will be influenced by the adjacent electron-withdrawing carbonyl and trifluoromethyl groups.

-

¹³C NMR: Three distinct signals are anticipated: one for the carbonyl carbon, one for the chloromethyl carbon, and one for the trifluoromethyl carbon. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[4] The chemical shift will be characteristic of a CF₃ group attached to a carbonyl.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[5] Common fragmentation patterns would involve the loss of a chlorine atom, a trifluoromethyl group, or a chloromethyl radical.[6]

Section 2: Synthesis of this compound

While commercially available, understanding the synthesis of this key intermediate provides valuable context for its purity and potential trace impurities. A common laboratory-scale preparation involves the selective chlorination of 1,1,1-trifluoroacetone.

Synthesis Workflow: Chlorination of 1,1,1-Trifluoroacetone

The direct chlorination of the α-carbon of 1,1,1-trifluoroacetone is an effective method for preparing this compound. The electron-withdrawing trifluoromethyl group activates the adjacent methylene protons, facilitating their substitution.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via Chlorination

Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a well-equipped laboratory with appropriate safety measures in place.

Materials:

-

1,1,1-Trifluoroacetone

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous solvent (e.g., dichloromethane)

-

Radical initiator (e.g., AIBN) or Lewis acid catalyst (optional, depending on the chosen method)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, place 1,1,1-trifluoroacetone dissolved in an anhydrous solvent under an inert atmosphere.

-

Initiation (if applicable): If a radical pathway is desired, add a catalytic amount of a radical initiator like AIBN.

-

Addition of Chlorinating Agent: Slowly add sulfuryl chloride dropwise from the dropping funnel to the stirred solution. The reaction may be exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench any unreacted sulfuryl chloride by slow addition to ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent hydrolysis of sulfuryl chloride and potential side reactions.

-

Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.

-

Slow Addition: The slow addition of the chlorinating agent helps to control the reaction temperature and prevent runaway reactions.

-

Scrubber: A scrubber containing a basic solution (e.g., sodium hydroxide) is essential to neutralize the corrosive and toxic byproducts, HCl and SO₂.

Section 3: Reactivity and Synthetic Applications

The synthetic utility of this compound is derived from the electrophilicity of its carbonyl carbon and the reactivity of the C-Cl bond.

Nucleophilic Addition to the Carbonyl Group

The electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity is central to its use in forming new carbon-carbon and carbon-heteroatom bonds.

Caption: Nucleophilic addition to the carbonyl of this compound.

Application in Multicomponent Reactions: Passerini and Ugi Reactions

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity. The high electrophilicity of this compound makes it an excellent carbonyl component in isocyanide-based MCRs like the Passerini and Ugi reactions.[7][8]

Passerini Three-Component Reaction (P-3CR): This reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[9]

Ugi Four-Component Reaction (U-4CR): This reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[10]

Experimental Protocol: General Procedure for a Passerini Reaction

-

To a solution of a carboxylic acid (1.0 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, 5 mL) in a round-bottom flask, add this compound (1.2 mmol).

-

Add the isocyanide (1.0 mmol) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired α-acyloxy amide.[11]

Synthesis of Trifluoromethyl-Containing Heterocycles

This compound is a valuable precursor for the synthesis of a variety of trifluoromethyl-substituted heterocycles, which are of significant interest in medicinal chemistry.[12] The dual reactivity of the carbonyl and chloromethyl groups allows for versatile cyclization strategies.

Section 4: Safety, Handling, and Disposal

As with any reactive chemical, proper handling and disposal of this compound are paramount to ensure laboratory safety.

Hazard Identification:

-

Flammable liquid and vapor. [2]

-

Harmful if swallowed, in contact with skin, or if inhaled. [2]

-

Causes skin and serious eye irritation. [2]

Laboratory Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.[13]

-

Personal Protective Equipment:

-

Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended when handling larger quantities.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[14] Gloves should be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A lab coat should be worn at all times. For larger scale operations, a chemical-resistant apron may be necessary.

-

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C.[3]

Spills and Disposal

-

Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[15]

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[16] Do not pour down the drain.[16]

Conclusion

This compound is a potent and versatile reagent for the introduction of the trifluoromethyl group in organic synthesis. Its unique reactivity, particularly the enhanced electrophilicity of its carbonyl group, makes it a valuable tool for drug development professionals and researchers in medicinal and agrochemical chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for harnessing its full synthetic potential while maintaining a safe laboratory environment.

References

- 1. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. campusoperations.temple.edu [campusoperations.temple.edu]

- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 4. 1,1,1-TRICHLOROACETONE synthesis - chemicalbook [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. uni-saarland.de [uni-saarland.de]

- 9. Passerini reaction - Wikipedia [en.wikipedia.org]

- 10. Ugi reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 16. Making sure you're not a bot! [oc-praktikum.de]

A Comprehensive Spectroscopic Guide to 1-Chloro-3,3,3-trifluoroacetone for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3,3,3-trifluoroacetone (CAS No. 431-37-8) is a halogenated ketone of significant interest in organic synthesis and pharmaceutical development.[1][2] Its unique chemical structure, featuring both a reactive chloromethyl group and a stable trifluoromethyl moiety, makes it a versatile building block for the synthesis of complex fluorinated molecules.[3][4][5] Understanding the precise structural and electronic properties of this compound is paramount for its effective utilization. This guide provides a detailed analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The insights provided herein are intended to empower researchers to confidently identify, characterize, and employ this valuable reagent in their scientific endeavors.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental structure of this compound.

Molecular Formula: C₃H₂ClF₃O[3]

Molecular Weight: 146.49 g/mol [3]

IUPAC Name: 1-Chloro-3,3,3-trifluoropropan-2-one[3]

The molecule consists of a three-carbon acetone backbone. One terminal methyl group is substituted with a chlorine atom, while the other is perfluorinated. This asymmetric substitution pattern is key to interpreting its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. Due to the absence of readily available experimental NMR spectra in the public domain, the following data is predicted based on established principles of NMR spectroscopy and analysis of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, showing a single resonance for the two equivalent protons of the chloromethyl group.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | Singlet | 2H | -CH₂Cl |

Interpretation:

The chemical shift of the -CH₂Cl protons is significantly downfield (~4.5 ppm) due to the strong deshielding effect of the adjacent chlorine atom and the carbonyl group. The absence of coupling is expected as there are no neighboring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the three distinct carbon environments in the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity (Coupling to F) | Assignment |

| ~190 | Quartet | C=O |

| ~116 | Quartet | -CF₃ |

| ~45 | Singlet | -CH₂Cl |

Interpretation:

-

Carbonyl Carbon (C=O): This carbon is expected to appear at a characteristic downfield chemical shift of around 190 ppm. It will likely appear as a quartet due to coupling with the three fluorine atoms on the adjacent carbon.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will be observed further upfield, around 116 ppm. It will also be a quartet due to the one-bond coupling to the three attached fluorine atoms.

-

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is expected to be the most upfield, around 45 ppm, and will appear as a singlet as it is not directly bonded to fluorine.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is crucial for confirming the presence and electronic environment of the trifluoromethyl group.

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~-78 | Singlet | -CF₃ |

Interpretation:

A single resonance is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift is anticipated to be in the typical range for trifluoromethyl ketones, around -78 ppm relative to a standard such as CFCl₃. The signal should appear as a singlet as there are no other fluorine atoms in the molecule to couple with.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. An experimental FTIR spectrum is available and its key absorption bands are analyzed below.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 | Strong | C=O stretch |

| ~1350-1100 | Strong, multiple bands | C-F stretch |

| ~750 | Strong | C-Cl stretch |

| ~2950 | Weak | C-H stretch (asymmetric) |

| ~2850 | Weak | C-H stretch (symmetric) |

Interpretation:

-

C=O Stretch: A strong absorption band around 1750 cm⁻¹ is the most prominent feature of the spectrum and is characteristic of the carbonyl group in a ketone. The electron-withdrawing trifluoromethyl group shifts this band to a higher wavenumber compared to a simple alkyl ketone.

-

C-F Stretch: A series of strong, complex bands in the 1350-1100 cm⁻¹ region are indicative of the carbon-fluorine stretching vibrations of the trifluoromethyl group.

-

C-Cl Stretch: A strong band around 750 cm⁻¹ can be attributed to the carbon-chlorine stretching vibration.

-

C-H Stretch: Weak absorptions around 2950 cm⁻¹ and 2850 cm⁻¹ are due to the asymmetric and symmetric stretching vibrations of the C-H bonds in the chloromethyl group.

Caption: Workflow for acquiring and interpreting an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The following is a predicted fragmentation pattern for this compound.

Molecular Ion (M⁺):

The mass spectrum is expected to show a molecular ion peak at m/z 146 and an M+2 peak at m/z 148 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.

Key Fragmentation Pathways:

-

Loss of Chlorine Radical (•Cl): A prominent fragment would result from the cleavage of the C-Cl bond, leading to the formation of a [M-Cl]⁺ ion at m/z 111.

-

Loss of Trifluoromethyl Radical (•CF₃): Cleavage of the C-C bond between the carbonyl and the trifluoromethyl group would result in the loss of a •CF₃ radical, giving a [M-CF₃]⁺ ion at m/z 77 (and a corresponding M+2 peak at m/z 79).

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of the trifluoroacetyl cation ([CF₃CO]⁺) at m/z 97.

-

Formation of Chloromethyl Cation ([CH₂Cl]⁺): A fragment corresponding to the chloromethyl cation would appear at m/z 49 (and a corresponding M+2 peak at m/z 51).

| m/z | Proposed Fragment |

| 146/148 | [C₃H₂ClF₃O]⁺ (Molecular Ion) |

| 111 | [C₃H₂F₃O]⁺ |

| 97 | [CF₃CO]⁺ |

| 77/79 | [C₂H₂ClO]⁺ |

| 69 | [CF₃]⁺ |

| 49/51 | [CH₂Cl]⁺ |

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

Typical parameters: 64 scans, relaxation delay of 1-2 seconds.

-

Use an appropriate fluorine-containing reference standard (e.g., CFCl₃).

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty salt plates or the solvent-filled cell.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic features of this compound. The combination of predicted NMR data, experimental IR analysis, and a predicted mass fragmentation pattern offers a robust framework for the identification and characterization of this important chemical intermediate. By understanding the causality behind the observed and predicted spectral features, researchers can more effectively utilize this compound in their synthetic and developmental workflows. The provided protocols serve as a starting point for obtaining high-quality spectroscopic data, ensuring scientific integrity and reproducibility.

References

An In-depth Technical Guide to the Stability and Storage of 1-Chloro-3,3,3-trifluoroacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3,3,3-trifluoroacetone is a valuable fluorinated intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its unique chemical structure, featuring a reactive trifluoromethyl group, makes it a key building block for introducing fluorine atoms into target molecules, a strategy often employed to enhance biological activity and metabolic stability.[1] The successful use of this reagent in complex synthetic pathways is critically dependent on its purity and stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity for research and development activities.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₃H₂ClF₃O | [2] |

| Molecular Weight | 146.5 g/mol | [2] |

| Boiling Point | 71-72°C | [2] |

| Density | 1.45 g/cm³ | [2] |

| Flash Point | 50°C | [2] |

| Appearance | Colorless Liquid | [1] |

Core Stability Profile

The stability of this compound is influenced by several factors, including its inherent chemical reactivity and its sensitivity to environmental conditions such as moisture, light, and temperature.

Chemical Stability and Reactivity

As an α-haloketone, this compound exhibits characteristic reactivity patterns. The presence of the electron-withdrawing carbonyl and trifluoromethyl groups polarizes the carbon-chlorine bond, making the α-carbon highly susceptible to nucleophilic attack. This intrinsic reactivity is the primary driver of its potential degradation.

Nucleophilic Substitution: The predominant degradation pathway for this compound is nucleophilic substitution at the carbon atom bearing the chlorine. This reaction is facilitated by a wide range of nucleophiles, with stronger, less sterically hindered nucleophiles reacting more readily.

Figure 1: Nucleophilic Substitution Pathway. A generalized schematic of the SN2 reaction mechanism, a primary degradation route for this compound.

Hydrolytic Stability: In the presence of water, this compound can undergo hydrolysis. The carbonyl carbon is activated by the adjacent trifluoromethyl group, making it more electrophilic and prone to attack by water, which acts as a weak nucleophile. This can lead to the formation of 3,3,3-trifluoro-1-hydroxyacetone and hydrochloric acid. The rate of hydrolysis is expected to be significantly enhanced under basic conditions due to the presence of the more potent hydroxide nucleophile. The hydrated form of the ketone may also be present, which can influence its reactivity.[3]

Thermal Stability

Photostability

Fluorinated ketones are known to be susceptible to photolysis. Exposure to ultraviolet (UV) radiation, particularly in the range of 295-345 nm, can lead to the cleavage of the carbon-carbon bond adjacent to the carbonyl group (Norrish Type I cleavage) or hydrogen abstraction (Norrish Type II cleavage). While specific photostability studies on this compound are not extensively documented, it is prudent to assume it is light-sensitive and take appropriate precautions to protect it from light.

Incompatible Materials

To prevent degradation and ensure the safety of laboratory personnel, this compound should be stored separately from the following classes of compounds:

| Incompatible Material | Rationale |

| Strong Bases | React readily via nucleophilic substitution, leading to rapid degradation. |

| Strong Oxidizing Agents | Can lead to vigorous and potentially explosive reactions. |

| Strong Reducing Agents | May react with the carbonyl group or the carbon-chlorine bond. |

| Alkali and Alkaline Earth Metals | Highly reactive and can cause violent decomposition. |

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to maintaining the quality and stability of this compound.

Storage Conditions

-

Temperature: Store in a refrigerator at 2-8°C.[2] Lower temperatures slow down the rate of potential degradation reactions.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes contact with atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative degradation.

-

Container: Use a tightly sealed, amber glass bottle to protect the compound from moisture and light. Ensure the container cap is lined with a chemically resistant material.

-

Location: Store in a well-ventilated, designated area for flammable and reactive chemicals, away from incompatible materials.

Handling Procedures

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Dispensing: When dispensing, use a dry, inert gas (e.g., argon or nitrogen) to blanket the reagent and prevent the introduction of moist air into the storage container.

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Experimental Protocol: Monitoring Stability by Gas Chromatography (GC)

A general protocol for monitoring the purity and detecting potential degradation products of this compound using gas chromatography with a flame ionization detector (GC-FID) is provided below. This protocol should be adapted and validated for specific laboratory conditions and instrumentation.

Objective: To assess the purity of this compound and identify the presence of any degradation products over time.

Materials:

-

This compound sample

-

High-purity solvent for dilution (e.g., acetonitrile or dichloromethane)

-

Gas chromatograph equipped with an FID

-

Appropriate GC column (e.g., a mid-polarity column)

-

Volumetric flasks and syringes

Procedure:

-

Standard Preparation: Prepare a stock solution of a reference standard of this compound of known purity in the chosen solvent. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: At each time point for stability testing, accurately weigh a small amount of the this compound sample and dissolve it in a known volume of the solvent.

-

GC Analysis:

-

Set up the GC method with appropriate parameters for the inlet temperature, oven temperature program, carrier gas flow rate, and detector temperature.

-

Inject the prepared standards to establish the calibration curve.

-

Inject the prepared sample.

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Determine the retention time of the main peak corresponding to this compound.

-

Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using the calibration curve.

-

Monitor for the appearance of new peaks over time, which may indicate the formation of degradation products.

-

Figure 2: GC Stability Monitoring Workflow. A flowchart outlining the key steps for assessing the stability of this compound via gas chromatography.

Conclusion

This compound is a reactive yet indispensable reagent in modern organic synthesis. Its stability is intrinsically linked to its chemical nature as an α-haloketone. By understanding its potential degradation pathways—primarily nucleophilic substitution and hydrolysis—and by implementing stringent storage and handling protocols, researchers can ensure the integrity of this valuable compound. The key to maintaining its stability lies in minimizing its exposure to nucleophiles, moisture, light, and heat. Proper storage at refrigerated temperatures under an inert atmosphere, coupled with careful handling in a controlled environment, will preserve its quality and ensure reliable and reproducible results in the laboratory.

References

A Methodological Guide to Elucidating the Molecular Structure and Conformation of 1-Chloro-3,3,3-trifluoroacetone

Abstract

Introduction: The Significance of Molecular Conformation in Drug Development

The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical determinant of its physical, chemical, and biological properties. For drug development professionals, understanding the conformational preferences of a molecule is paramount. It dictates how a molecule will interact with a biological target, such as an enzyme's active site, and thus its efficacy as a therapeutic agent. 1-Chloro-3,3,3-trifluoroacetone (C₃H₂ClF₃O) presents an interesting case for conformational analysis due to the internal rotation around the C-C single bond, which is flanked by a sterically demanding trifluoromethyl group and a chloromethyl group.

The presence of electronegative fluorine and chlorine atoms, along with the carbonyl group, introduces complex electronic and steric effects that will govern the molecule's preferred shapes. Identifying the most stable conformers and the energy barriers between them is crucial for predicting the molecule's behavior in different environments and for designing molecules that can selectively bind to biological targets. This guide will provide the scientific framework for such an investigation.

Theoretical Conformational Analysis: Predicting the Possibilities

Before embarking on experimental work, a theoretical analysis can provide invaluable insights into the likely conformational landscape of 1-CTFA. The primary degree of conformational freedom in 1-CTFA is the rotation around the C2-C3 bond.

Based on the relative orientation of the chlorine atom and the carbonyl oxygen, two primary conformers are anticipated:

-

Cis (or synperiplanar) conformer: The C-Cl bond is eclipsed with the C=O bond. This arrangement might be stabilized by dipole-dipole interactions but could also experience steric repulsion.

-

Gauche (or synclinal) conformer: The C-Cl bond is staggered relative to the C=O bond. This conformation is often lower in energy due to reduced steric hindrance.

The following diagram illustrates the internal rotation and the likely potential energy minima corresponding to the cis and gauche conformers.

Caption: Predicted conformers of this compound.

Experimental Determination of Molecular Structure

A combination of spectroscopic techniques is required to experimentally determine the precise molecular structure and identify the conformers of 1-CTFA in the gas phase, where intermolecular interactions are minimized.

Microwave Spectroscopy: The Gold Standard for Structural Determination

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules. By measuring the frequencies of transitions between these levels, one can determine the molecule's moments of inertia with exceptional accuracy. From the moments of inertia, a precise molecular structure, including bond lengths and angles, can be derived.

-

Sample Preparation: A dilute mixture (typically <1%) of 1-CTFA in a carrier gas, such as neon or argon, is prepared.

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to a few Kelvin, simplifying the rotational spectrum by populating only the lowest energy levels.

-

Microwave Excitation: A short, high-power microwave pulse is used to polarize the molecules.

-

Free Induction Decay (FID): The subsequent coherent emission from the molecules is detected as a time-domain signal.

-

Fourier Transformation: The FID is Fourier transformed to yield a high-resolution frequency-domain spectrum.

-

Spectral Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to obtain the rotational constants (A, B, and C) for each conformer.

Caption: Workflow for Pulsed-Jet Fourier Transform Microwave Spectroscopy.

The presence of multiple conformers will manifest as separate sets of rotational transitions in the microwave spectrum. The relative intensities of these transitions can provide an estimate of the relative abundance of the conformers.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction provides information about the radial distribution of atoms in a molecule. While less precise than microwave spectroscopy for determining the structure of a single conformer, it is highly sensitive to the presence of multiple conformers and can provide valuable information on their relative populations and geometries.

Computational Chemistry: A Synergistic Approach

Computational chemistry is an indispensable tool that complements experimental studies. Ab initio and density functional theory (DFT) calculations can be used to:

-

Predict the structures and relative energies of the conformers.

-

Calculate theoretical rotational constants to guide the assignment of experimental microwave spectra.

-

Compute the potential energy surface for internal rotation, providing insights into the energy barriers between conformers.

-

Predict vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

-

Initial Geometry Optimization: The structures of the cis and gauche conformers are optimized using a suitable level of theory (e.g., B3LYP or MP2) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically varying the dihedral angle of the C-C bond to map out the energy profile of internal rotation.

-

High-Level Energy Corrections: Single-point energy calculations at a higher level of theory (e.g., CCSD(T)) can be performed on the optimized geometries to obtain more accurate relative energies.

Caption: Workflow for Computational Analysis of 1-CTFA.

Data Synthesis: A Unified Model of 1-CTFA's Structure

The true power of this methodological approach lies in the synthesis of experimental and computational data. The theoretical calculations provide a framework for interpreting the experimental results, while the experimental data provide a benchmark for the accuracy of the computational methods.

The expected outcome of this combined approach would be a comprehensive understanding of the molecular structure and conformation of 1-CTFA, summarized in tables of structural parameters and a detailed potential energy surface.

Table 1: Hypothetical Structural Parameters for 1-CTFA Conformers

| Parameter | Cis Conformer (Calculated) | Gauche Conformer (Calculated) | Gauche Conformer (Experimental) |

| Rotational Constants (MHz) | |||

| A | Value | Value | Value |

| B | Value | Value | Value |

| C | Value | Value | Value |

| Bond Lengths (Å) | |||

| C=O | Value | Value | Value |

| C-C | Value | Value | Value |

| C-Cl | Value | Value | Value |

| Bond Angles (degrees) | |||

| ∠CCO | Value | Value | Value |

| ∠CCCl | Value | Value | Value |

| Dihedral Angle (degrees) | |||

| ∠O=C-C-Cl | 0 | ~60 | Value |

| Relative Energy (kJ/mol) | Value | 0 | 0 |

Note: The "Experimental" column is intentionally left with placeholder text as this data is not currently available in the literature. The "Calculated" columns would be populated with data from the computational workflow.

Conclusion

The elucidation of the molecular structure and conformation of this compound is a tractable and highly valuable endeavor for the scientific community, particularly those in drug discovery and development. While a dedicated experimental study on this molecule is yet to be published, this guide has provided a robust, multi-faceted methodological approach that combines the strengths of high-resolution microwave spectroscopy, gas-phase electron diffraction, and state-of-the-art computational chemistry. By following this roadmap, researchers can obtain a definitive understanding of the structural and dynamic properties of 1-CTFA, paving the way for its informed application in the design of next-generation chemical entities.

potential hazards and safety precautions for 1-Chloro-3,3,3-trifluoroacetone

An In-depth Technical Guide to the Safe Handling of 1-Chloro-3,3,3-trifluoroacetone

Introduction

This compound (CAS No: 431-37-8) is a halogenated ketone that serves as a valuable intermediate in organic and pharmaceutical synthesis.[1][2] Its unique chemical structure, featuring both chlorine and fluorine atoms, imparts specific reactivity that is leveraged in various laboratory and chemical production processes.[1][2] However, the same properties that make it a useful reagent also introduce significant potential hazards. This guide provides a comprehensive overview of these hazards and outlines the necessary safety precautions for researchers, scientists, and drug development professionals. The causality behind each safety protocol is explained to foster a deep understanding of risk mitigation when handling this compound.

Section 1: Hazard Identification and Analysis

A thorough understanding of the inherent properties of this compound is the foundation of a robust safety protocol. Its hazards are multifaceted, encompassing toxicological, physical, and reactive risks.

Physical and Chemical Properties

The physical characteristics of a chemical dictate its behavior under various laboratory conditions and are critical for assessing risks such as vapor accumulation and flammability.

| Property | Value | Source |

| Molecular Formula | C₃H₂ClF₃O | [1][3][4] |

| Molecular Weight | 146.49 g/mol | [3] |

| Appearance | Liquid | |

| Boiling Point | 71-72°C | [1] |

| Density | 1.45 g/cm³ | [1] |

| Flash Point | 50°C (122°F) | [1] |

| Vapor Pressure | Heavier than air | [5][6] |

| Solubility | Soluble in water | [6] |

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified with multiple significant hazards.[3]

| Hazard Class | Category | Hazard Statement | Pictogram |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | 🔥 |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | ❗ |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | ❗ |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | ❗ |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | ❗ |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | ❗ |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | ❗ |

Source: Aggregated GHS information from multiple notifications.[3]

Toxicological Hazards

Exposure to this compound can result in significant adverse health effects. The primary routes of occupational exposure are inhalation, skin contact, eye contact, and ingestion.

-

Inhalation: Inhaling vapors can be harmful and may cause respiratory irritation.[3][5] Symptoms can include coughing, shortness of breath, headache, and dizziness.[5][7] Due to its volatility, it can quickly form a concentrated atmosphere in poorly ventilated areas.[5]

-

Skin Contact: The substance is harmful if it comes into contact with the skin and causes skin irritation.[3] Prolonged contact can lead to the removal of natural oils, resulting in dryness and dermatitis.[5] It is critical to prevent exposure to open cuts or abraded skin, as this could allow the chemical to enter the bloodstream, potentially causing systemic injury.[5]

-

Eye Contact: Direct contact causes serious eye irritation.[3] As a lachrymator, it can cause an increased flow of tears.[8][9]

-

Ingestion: The substance is harmful if swallowed.[3] Ingestion may lead to immediate medical complications, and vomiting should not be induced without medical advice.[7][9]

Physical and Reactive Hazards

-

Flammability: this compound is a flammable liquid with a flash point of 50°C.[1] Its vapors are heavier than air and can travel a considerable distance to a source of ignition and "flash back".[6][10] Vapors can also form explosive mixtures with air.[10]

-

Reactivity and Stability: The compound is generally stable under normal conditions.[10] However, it is incompatible with strong oxidizing agents and strong bases.[8][10]

-

Hazardous Decomposition Products: When involved in a fire, it can decompose to produce poisonous and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF).[10][11][12]

Section 2: Comprehensive Safety Protocols

A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and stringent handling procedures, is essential for mitigating the risks associated with this compound.

Risk Assessment and Control Workflow

The following workflow provides a systematic approach to managing the risks associated with handling this chemical. It is a self-validating system that ensures continuous evaluation and improvement of safety measures.

Caption: A cyclical workflow for hazard management.

Engineering Controls

The first line of defense is to minimize exposure through properly designed workspaces.

-

Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep vapor concentrations below exposure limits.[9][10]

-

Explosion-Proof Equipment: Given its flammability, all electrical equipment (stirrers, heaters, lighting) in the handling area must be explosion-proof.[9][10][11]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[9][13]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent direct contact with the chemical.

-

Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[14] A face shield should be used for splash-prone operations.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., PVC).[5] The suitability and durability of the glove material should be confirmed for the specific duration and nature of the task.[5]

-

Clothing: Wear impervious, fire/flame-resistant laboratory coats or coveralls.[14] Contaminated clothing must be removed immediately and washed before reuse.[9][15]

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) must be used.[10][14]

Experimental Protocol: Safe Handling and Storage

Adherence to strict protocols is crucial for preventing accidents.

Handling:

-

Preparation: Before handling, ensure all engineering controls are operational and required PPE is correctly worn. Confirm the location and functionality of the nearest eyewash station and safety shower.

-

Grounding: To prevent ignition from static electricity, all metal containers and transfer equipment must be grounded and bonded.[8][9]

-

Tool Selection: Use only non-sparking tools made from materials like brass or bronze.[8][9][10]

-

Dispensing: Avoid breathing vapors and prevent contact with skin and eyes.[10] Dispense the chemical slowly to minimize splashing and vapor generation.

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly.[10] Do not allow contaminated clothing to remain in contact with skin.[5]

Storage:

-

Container: Store in a tightly closed, properly labeled container.[10][14]

-

Location: Keep the container in a dry, cool, and well-ventilated place.[10][14] A refrigerator or freezer designed for flammable materials is recommended.[1][8] Storage under an inert gas like nitrogen or argon is also advised.[1]

-

Segregation: Store away from heat, sparks, open flames, and other ignition sources.[8][10] Crucially, segregate from incompatible materials such as strong oxidizing agents and strong bases.[8][10]

Section 3: Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

First-Aid Measures

Immediate medical attention is required for most exposures.

-

Inhalation: Move the victim to fresh air immediately.[14][15] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[8][14]

-

Skin Contact: Immediately remove all contaminated clothing.[14][15] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[9][15] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][15] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

-

Ingestion: Rinse the mouth with water.[14] Do NOT induce vomiting.[9] Seek immediate medical attention.[15]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[10][14] Water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[6]

-

Specific Hazards: Containers may explode when heated.[9][10] Vapors can form explosive mixtures with air.[10] Fire produces poisonous gases like HCl and HF.[10][11]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[10][14]

Accidental Release Measures

-

Evacuate: Clear the area of all personnel and move upwind.[5]

-

Eliminate Ignition Sources: Remove all sources of ignition (sparks, flames, hot surfaces).[9][14]

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Prevent the spill from entering drains or waterways.[10]

-

Clean-up: Use non-sparking tools.[10] Absorb the spill with an inert, non-combustible material such as sand, silica gel, or universal binder.[10] Collect the material and place it in a suitable, closed container for disposal.[10][14]

-

Disposal: Dispose of the waste in accordance with all applicable federal, state, and local regulations. Waste is considered hazardous.[9]

References

- 1. This compound CAS#: 431-37-8 [m.chemicalbook.com]

- 2. This compound | 431-37-8 [chemicalbook.com]

- 3. This compound | C3H2ClF3O | CID 2773837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. nj.gov [nj.gov]

- 7. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. cgc-jp.com [cgc-jp.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. echemi.com [echemi.com]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Methodological & Application

Properties and Significance of 1-Chloro-3,3,3-trifluoroacetone

An In-Depth Technical Guide to the Synthetic Applications of 1-Chloro-3,3,3-trifluoroacetone

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. This versatile reagent serves as a critical building block for the introduction of the trifluoromethyl (CF₃) group, a moiety of profound importance in modern medicinal and agricultural chemistry. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] This document will delve into the core applications of this compound, providing detailed mechanistic insights and field-proven experimental protocols.

This compound, with the chemical formula C₃H₂ClF₃O, is a colorless liquid possessing a molecular weight of 146.50 g/mol .[3][4] Its structure features a highly electrophilic carbonyl group, activated by the potent electron-withdrawing trifluoromethyl group, and a reactive C-Cl bond, making it a versatile precursor in a multitude of organic transformations.[1] Its primary utility lies in its role as an intermediate for introducing the trifluoromethyl group into various molecular scaffolds, thereby enhancing their biological activity and stability.[1] This has led to its application in the synthesis of pharmaceuticals, such as anti-inflammatory and antiviral agents, as well as in the agrochemical industry for creating more effective pesticides and herbicides.[1]

| Property | Value |

| CAS Number | 431-37-8[5] |

| Molecular Formula | C₃H₂ClF₃O |

| Molecular Weight | 146.5 g/mol [5] |

| Boiling Point | 71-72°C[5] |

| Density | 1.45 g/cm³[5] |

| Appearance | Colorless Liquid[1] |

Core Synthetic Applications

The unique electronic and steric properties of this compound enable its participation in a wide array of synthetic transformations. This section will explore its most significant applications, providing the mechanistic rationale behind these reactions.

Caption: Overview of the primary synthetic applications of this compound.

Synthesis of Trifluoromethylated Heterocycles

The construction of heterocyclic frameworks containing a trifluoromethyl group is a cornerstone of modern drug discovery.[2] this compound serves as a key precursor for a variety of such compounds, most notably trifluoromethylated pyrazoles.

Mechanism of Pyrazole Synthesis:

The synthesis of 3-trifluoromethyl-pyrazoles typically involves the condensation of a β-dicarbonyl compound, derived from this compound, with a hydrazine derivative. A common strategy involves the reaction of a trifluoromethylated ynone with a hydrazine.[6] The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[6] The regioselectivity of the reaction is a critical consideration, and various synthetic methods have been developed to control the final substitution pattern of the pyrazole ring.[7]

Caption: General mechanism for the synthesis of trifluoromethylated pyrazoles.

Protocol for the Synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole:

This protocol is a representative example of pyrazole synthesis.

-

Reagents and Materials:

-

4-Ethoxy-1,1,1-trifluorobut-3-en-2-one

-

Phenylhydrazine

-

Ethanol (solvent)

-

Acetic acid (catalyst)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) in ethanol.

-

Add phenylhydrazine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-phenyl-5-(trifluoromethyl)-1H-pyrazole.

-

-

Characterization:

-

Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

-

Asymmetric Synthesis

The development of methods for the enantioselective synthesis of chiral trifluoromethylated compounds is of high interest.[8] this compound, being a prochiral ketone, is an excellent substrate for asymmetric transformations, such as enantioselective additions to its carbonyl group.[9]

Catalytic Enantioselective Addition:

The enantioselective addition of nucleophiles to the carbonyl group of this compound can be achieved using chiral catalysts. These catalysts, often based on transition metals or organocatalytic scaffolds, create a chiral environment around the ketone, directing the incoming nucleophile to one of the two enantiotopic faces of the carbonyl carbon.[10] This approach allows for the synthesis of enantioenriched tertiary alcohols containing both a trifluoromethyl group and a chloromethyl group, which are valuable chiral building blocks for further synthetic manipulations.

Protocol for Catalytic Enantioselective Alkylation:

This protocol outlines a general procedure for the enantioselective addition of an organometallic reagent to this compound.

-

Reagents and Materials:

-

This compound

-

Dialkylzinc reagent (e.g., diethylzinc)

-

Chiral ligand (e.g., a chiral amino alcohol)

-

Anhydrous toluene (solvent)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Schlenk line and dry glassware

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (0.1 eq) and anhydrous toluene.

-

Cool the solution to 0°C and add the dialkylzinc reagent (1.5 eq) dropwise.

-

Stir the mixture for 30 minutes at 0°C to allow for the formation of the chiral catalyst complex.

-

Add this compound (1.0 eq) dropwise to the catalyst solution at 0°C.

-

Allow the reaction to proceed at 0°C, monitoring its progress by TLC or GC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Characterization:

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

-

Confirm the structure using standard spectroscopic methods.

-

Wittig-Type Olefination

The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds.[11][12][13][14] this compound can be readily converted to trifluoromethylated alkenes using this methodology.

Mechanism of the Wittig Reaction:

The reaction involves a triphenyl phosphonium ylide, which acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone.[12] This initial attack forms a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[13]

Caption: Mechanism of the Wittig reaction with this compound.

Protocol for the Synthesis of 1-Chloro-3-trifluoromethyl-1,3-butadiene:

This protocol describes a Wittig reaction to form a diene.

-

Reagents and Materials:

-

This compound

-

Allyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous tetrahydrofuran (THF) (solvent)

-

Inert atmosphere

-

Standard Schlenk apparatus

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, suspend allyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

-

Cool the suspension to -78°C and add the strong base (1.1 eq) dropwise to generate the ylide (a color change is typically observed).

-

Stir the mixture at -78°C for 1 hour.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the product by distillation or column chromatography.

-

-

Characterization:

-

Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS.

-

Radical Chemistry

Recent advancements in photoredox catalysis have enabled the generation of trifluoroacetonyl radicals from halotrifluoroacetones, including the chloro-derivative.[15] This opens up new avenues for the synthesis of trifluoromethyl ketones.

Photoredox-Catalyzed Radical Generation:

Visible light-mediated photoredox catalysis can be used to activate this compound to generate a trifluoroacetonyl radical.[15] This radical can then engage in reactions with various substrates, such as olefins, to form new carbon-carbon bonds. This method provides a divergent route to both linear and 1,2-difunctionalized trifluoromethyl ketones.[15]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is a flammable liquid and vapor.[3] It is also harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[16][17] All manipulations should be performed in a well-ventilated chemical fume hood.[16][17]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[16][17] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.[5][16]

-

Incompatible Materials: Avoid contact with strong bases, alkali metals, finely powdered metals, and oxidizing agents.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to serve as a precursor for the introduction of the trifluoromethyl group into a wide range of organic molecules makes it an indispensable tool for chemists in the pharmaceutical and agrochemical industries. The applications detailed in this guide, from the synthesis of complex heterocycles to the construction of chiral centers, highlight the broad synthetic potential of this important building block. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, will enable researchers to fully harness the synthetic power of this compound in their research and development endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C3H2ClF3O | CID 2773837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound CAS#: 431-37-8 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

- 9. Catalytic enantioselective addition of organoboron reagents to fluoroketones controlled by electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective Cobalt-Catalyzed Hydroboration of Fluoroalkyl-Substituted Alkenes to Access Chiral Fluoroalkylboronates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

Application Note & Protocols: Derivatization of 1-Chloro-3,3,3-trifluoroacetone as a Versatile Building Block for Agrochemical Synthesis

Abstract